4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylaniline
Description
The compound 4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylaniline features a benzothiazole core substituted with methyl groups at positions 5 and 6. This heterocyclic system is conjugated to a piperazine ring via a carbonyl linker, further connected to an N,N-dimethylaniline moiety.
Benzothiazole derivatives are renowned for their pharmacological versatility, including antimicrobial , anticancer , and anti-inflammatory activities.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-15-13-16(2)20-19(14-15)23-22(28-20)26-11-9-25(10-12-26)21(27)17-5-7-18(8-6-17)24(3)4/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPIYMDVIQRSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylaniline involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Similar compounds have shown promising results in anticancer studies. The benzothiazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that modifications to the piperazine structure can enhance the efficacy of these compounds against various cancer types.
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Benzothiazole derivatives have been extensively studied for their effectiveness against bacterial and fungal infections. The presence of the piperazine ring may further enhance this activity by improving solubility and bioavailability .
- Neuropharmacological Effects : Compounds with similar motifs have been investigated for their neuropharmacological properties, including anxiolytic and antidepressant effects. The interaction of the piperazine moiety with neurotransmitter receptors could lead to significant advancements in treating neurological disorders .
Synthesis and Modification
The synthesis of 4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylaniline typically involves multi-step reactions that can be tailored to optimize yields and biological activity. Modifications to the functional groups can enhance binding affinity to specific biological targets, which is crucial for developing effective therapeutics.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-amino-3,5-dicyano-pyridin-2-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Thiazole and sulfonamide groups | Anticonvulsant activity |
| N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides | Halogenated benzenesulfonamide | Potential anticancer properties |
| 5-(dimethylamino)-2-methylthiazole derivatives | Thiazole ring with amino substitution | Cytotoxic activity against cancer cell lines |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the benzothiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Analogues
a) 1-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Benzothiazole linked to a piperazine via an acetamide bridge.
- Key Difference : Lacks the dimethylaniline group and carbonyl linker present in the target compound, which may reduce electronic modulation and binding affinity.
b) 4-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline (Compound 3j)
- Structure : Benzothiazole fused to a pyrazolopyrimidine core, appended with dimethylaniline.
- Activity : Demonstrates dual antimicrobial (against C. albicans) and anti-inflammatory activity, with low ulcerogenic effects compared to NSAIDs .
- Key Difference : The pyrazolopyrimidine core replaces the piperazine-carbonyl unit, altering the pharmacophore and likely influencing target selectivity.
c) 2-Benzothiazolylimino-4-thiazolidinones (5a–j)
- Structure: Benzothiazole-imino-thiazolidinone hybrids with piperazine substituents.
- Activity : Potent antimicrobial agents with MIC values of 4–8 μg/mL against resistant bacterial strains .
- Key Difference: The thiazolidinone ring introduces additional hydrogen-bonding sites, enhancing microbial target engagement compared to the target compound’s aniline group.
d) Ethyl 7-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-oxo-1,4-dihydronaphthyridine-3-carboxylate (Compound 43)
- Structure : Benzothiazolylpiperazine conjugated to a naphthyridine scaffold.
- Activity : Designed as an HIV-1 TAR RNA binder, highlighting the role of piperazine in facilitating RNA interactions .
- Key Difference : The naphthyridine core diverges from the dimethylaniline motif, redirecting activity toward viral targets rather than microbial or inflammatory pathways.
Comparative Analysis Table
Biological Activity
The compound 4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylaniline is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring linked to a benzothiazole moiety, which is known for its diverse biological activities. The structural components of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms |
| Benzothiazole Moiety | A fused ring system containing sulfur and nitrogen |
| Dimethylaniline Group | An aromatic amine that enhances lipophilicity |
Anticancer Properties
Research indicates that compounds with similar structural motifs to This compound exhibit significant anticancer activities. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines.
A notable study demonstrated that related compounds exhibited cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. A recent study identified a small molecule based on benzothiazole-piperazine as a multi-target-directed ligand against Alzheimer's disease. The compound showed effective binding to acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregates, which are critical targets in Alzheimer's pathology. The binding free energy values were reported as follows:
| Target | Binding Free Energy (ΔG) |
|---|---|
| AChE | -18.64 ± 0.16 kcal/mol |
| Aβ1-42 | -16.10 ± 0.18 kcal/mol |
In vitro studies confirmed the compound's ability to inhibit AChE with an IC50 value of 0.42 μM, indicating its potential as a therapeutic agent for cognitive disorders .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been well documented. Compounds similar to This compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Limited effectiveness |
These findings suggest that the compound could be developed into a novel antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could mediate neuroprotective effects.
- DNA Interaction : Some benzothiazole derivatives exhibit the ability to intercalate DNA, leading to cytotoxic effects in cancer cells.
Alzheimer's Disease Model
In vivo studies using a scopolamine-induced memory deficit mouse model demonstrated that the compound significantly improved spatial memory and cognition. These results underscore the therapeutic potential of benzothiazole-piperazine derivatives in treating neurodegenerative diseases .
Cancer Cell Line Studies
Studies involving various cancer cell lines revealed that compounds structurally related to This compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
